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The following table summarizes the key structural data and interaction details for the HSD17B13-IN-1 and

NAD+ complex, based on the crystal structure (PDB ID: 8G89) [1] [2]:

Feature Description

PDB ID 8G89 [1]

Complex
Composition

Full-length HSD17B13, NAD+ cofactor, inhibitor HSD17B13-IN-1 [1] [2]

Experimental
Method

X-ray diffraction [1]

Resolution 2.22 Å [1]

Key Interaction:
Inhibitor & NAD+

The fluorophenol group of HSD17B13-IN-1 acts as a pharmacophore, forming
hydrogen bonds with the active site residues (Ser172, Tyr185) and the bound
NAD+ cofactor [2] [3].

Key Interaction:
Inhibitor & Protein

The inhibitor's central heterocyclic core and southern phenol moiety interact

with residues in the substrate-binding pocket, including Glu177 and the
substrate-specific loop (Pro218-Thr239) [2] [3].
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Feature Description

Biological
Implication

This binding mode, which directly competes with the cofactor, effectively blocks
the enzyme's active site, preventing the oxidation of lipid substrates [2].

Experimental Protocols for Structural Studies

The structural data for the HSD17B13-IN-1/NAD+ complex was generated through a detailed biochemical

and structural biology workflow. The diagram below outlines the key experimental stages.
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Start: High-Throughput Screen (HTS)

Protein Preparation

Identified HSD17B13-IN-1
(>45% inhibition at 10 µM)

Co-crystallization

Full-length protein
solubilized in C12E8 detergent

+ NAD+ + Inhibitor

X-ray Data Collection

Crystals of canine
or human HSD17B13

Structure Determination

Resolution: 2.22 Å
Molecular replacement

Click to download full resolution via product page

The key methodological details for each stage are:

High-Throughput Screening (HTS): A biochemical screen of a proprietary compound library was
performed using purified human HSD17B13 enzyme. The reaction mixture included NAD+ as a co-
substrate and β-estradiol as the initial substrate. Inhibition was measured by detecting the turnover
of the substrate [2].

Protein Preparation and Crystallization: Achieving crystallization required the use of the full-length
protein stabilized in detergent micelles (e.g., C12E8). The presence of both the NAD+ cofactor and
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the inhibitor was critical for forming stable, high-quality crystals. Crystals were obtained for both

canine and human HSD17B13 proteins [1] [2].
Data Collection and Structure Determination: X-ray diffraction data were collected and the

structures were solved using molecular replacement methods. The structure with PDB code 8G89
specifically represents the dog HSD17B13 in complex with NAD+ and HSD17B13-IN-1, refined to a

resolution of 2.22 Å [1] [2].

Research Context and Available Inhibitor Data

While a direct comparison table for HSD17B13-IN-89 is not feasible, here is a summary of other inhibitors

mentioned in recent research to provide context for the field's progress:

Inhibitor Name /
Series

Key Characteristics Reported Data (from Searches)

HSD17B13-IN-1
(Compound 1)

Fluorophenol-containing
compound; binds active site

with NAD+ [2].

IC₅₀ (biochemical): Potent activity reported [2].
Cellular activity: Active in cell-based assays

[2].

BI-3231 Optimized alkynyl phenol;

potent and selective [4].

IC₅₀ (biochemical): 1.4 μM (screeening hit);

improved with optimization [4]. Selectivity:
Good vs. HSD17B11 [4].

Sulfonamide Series
(e.g., compound 6)

Benzoic acid with
sulfonamide; novel

pharmacophore [3].

IC₅₀ (biochemical): 10 nM [3]. Cellular activity:
280 nM (in overexpressing cells) [3].

Selectivity: High vs. related HSD enzymes [3].

The exact physiological substrate of HSD17B13 is still under investigation, which is a key focus of current

research. Different inhibitors discovered via HTS using model substrates (like estradiol) may have varying

efficiencies depending on the native substrate in the liver [4] [3]. Furthermore, the protective mechanism of

certain human HSD17B13 genetic variants may involve not just a loss of enzymatic activity, but also reduced

protein stability and scaffolding function, adding complexity to drug design [2] [3].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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